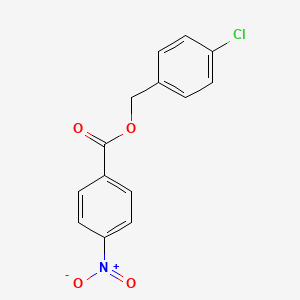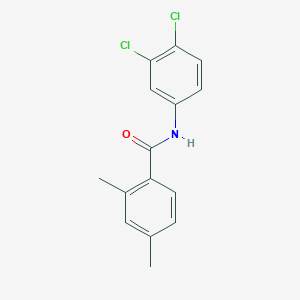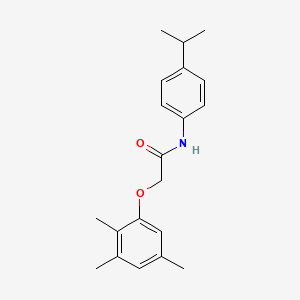![molecular formula C11H10N4 B5797162 [(2,5-dimethylphenyl)hydrazono]malononitrile CAS No. 101398-33-8](/img/structure/B5797162.png)
[(2,5-dimethylphenyl)hydrazono]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,5-dimethylphenyl)hydrazono]malononitrile, commonly known as DPMN, is a chemical compound with the molecular formula C11H9N5. It is a yellow crystalline solid that is soluble in organic solvents. DPMN has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
DPMN exhibits a unique mechanism of action that involves the formation of a stable hydrazone intermediate. This intermediate can react with various electrophiles, such as aldehydes and ketones, to form stable adducts. This mechanism of action has been exploited in the development of new chemical sensors and probes.
Biochemical and Physiological Effects:
DPMN has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. DPMN has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DPMN has several advantages as a chemical reagent in laboratory experiments. It is relatively easy to synthesize and has a high yield. DPMN is also stable under most laboratory conditions, making it a suitable reagent for long-term experiments. However, DPMN has some limitations, such as its low solubility in water, which can limit its use in aqueous solutions.
Orientations Futures
There are several future directions for the use of DPMN in scientific research. One potential application is in the development of new organic materials with unique properties. DPMN can also be used as a chemical sensor or probe for the detection of various molecules. Additionally, DPMN may have potential applications in the development of new drugs for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, DPMN is a unique chemical compound with potential applications in various scientific fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. There are several future directions for the use of DPMN in scientific research, making it a promising candidate for the development of new materials and drugs.
Méthodes De Synthèse
The synthesis of DPMN can be achieved through the reaction between 2,5-dimethylphenylhydrazine and malononitrile in the presence of a catalyst such as acetic acid. The reaction proceeds through the formation of an intermediate compound, which then undergoes cyclization to form DPMN.
Applications De Recherche Scientifique
DPMN has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of DPMN is in the development of new materials. DPMN has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties.
Propriétés
IUPAC Name |
2-[(2,5-dimethylphenyl)hydrazinylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-8-3-4-9(2)11(5-8)15-14-10(6-12)7-13/h3-5,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWGKKCKOSUFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NN=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354706 |
Source


|
| Record name | Propanedinitrile, [(2,5-dimethylphenyl)hydrazono]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101398-33-8 |
Source


|
| Record name | Propanedinitrile, [(2,5-dimethylphenyl)hydrazono]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5797079.png)


![N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5797098.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5797113.png)
![5-{[(3-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5797116.png)
![(3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5797124.png)

![N-isobutyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5797144.png)

![4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5797150.png)


